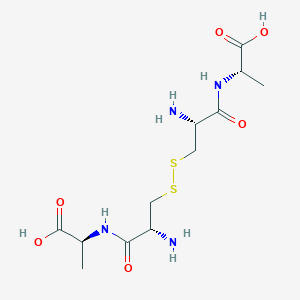

(H-Cys-Ala-OH)2

Vue d'ensemble

Description

Applications De Recherche Scientifique

(H-Cys-Ala-OH)2 has several applications in scientific research:

Chemistry: Used as a model compound for studying disulfide bond formation and cleavage.

Biology: Investigated for its role in protein folding and stability due to the presence of the disulfide bond.

Industry: Utilized in the synthesis of complex peptides and proteins for various industrial applications.

Mécanisme D'action

Target of Action

It’s known that cysteine-containing peptides play a crucial role in various biological functions . Cysteine, an exceptional amino acid, can orchestrate numerous functions, including the formation of remarkably stable cyclic cystine-knotted topology structures and undertaking regulatory roles in protein structure and function .

Mode of Action

For instance, the nucleophilic thiol group of cysteine can be alkylated, acylated, or oxidized . This interaction leads to various changes in the target, facilitating complex biochemical reactions.

Biochemical Pathways

For instance, cysteine allows the formation of remarkably stable cyclic cystine-knotted topology structures . It can also undertake regulatory roles in protein structure and function, in the form of functional redox switches .

Pharmacokinetics

Peptides in general are known for their high target affinity, specificity, and potency, along with relatively low cost and ease of synthesis and storage .

Result of Action

Cysteine-containing peptides are known to have a wide range of effects, including enabling the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Action Environment

Peptides in general are known to be influenced by various environmental factors, including ph, temperature, and the presence of other substances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (H-Cys-Ala-OH)2 typically involves the formation of a disulfide bond between two cysteine residues. This can be achieved through the oxidation of cysteine-alanine peptides. One common method involves the use of oxidizing agents such as iodine or hydrogen peroxide under mild conditions to facilitate the formation of the disulfide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a widely used method in the industry for producing peptides, including those with disulfide bonds. This method allows for the efficient and scalable production of peptides with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

(H-Cys-Ala-OH)2 can undergo various chemical reactions, including:

Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Iodine, hydrogen peroxide

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments

Major Products Formed

Reduction: Formation of free thiol groups

Hydrolysis: Release of cysteine and alanine amino acids

Comparaison Avec Des Composés Similaires

Similar Compounds

(H-Cys-Tyr-OH)2: Contains tyrosine instead of alanine, affecting its chemical properties and reactivity.

(H-Cys-Val-OH)2: Contains valine, which introduces different steric and hydrophobic characteristics.

(H-Cys-Phe-OH)2: Contains phenylalanine, impacting its aromaticity and interactions.

Uniqueness of (H-Cys-Ala-OH)2

This compound is unique due to its specific combination of cysteine and alanine, which provides a balance of hydrophilic and hydrophobic properties. The presence of the disulfide bond makes it a valuable model for studying redox reactions and protein stability .

Activité Biologique

The compound , a dipeptide formed from cysteine (Cys) and alanine (Ala), has garnered attention in biochemical research due to its potential biological activities. This article explores its properties, mechanisms of action, and implications in various biological systems.

Chemical Structure and Properties

Chemical Structure:

- The compound consists of two linked units of cysteine and alanine, contributing to its unique biochemical properties. The presence of the thiol group from cysteine is particularly significant for its reactivity and biological function.

Physical Properties:

- Molecular weight: Approximately 202.26 g/mol

- Solubility: Generally soluble in water, making it suitable for biological applications.

Antioxidant Activity

Cysteine is known for its antioxidant properties, primarily due to the thiol group that can donate electrons and neutralize free radicals. Studies indicate that can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Antifibrinolytic Activity

Research shows that derivatives of amino acids similar to those in exhibit antifibrinolytic properties. For instance, compounds with similar structures have been reported to inhibit plasminogen activation, which is crucial in clot formation and dissolution. This suggests potential therapeutic applications in managing bleeding disorders .

Cytotoxicity Studies

In vitro assays have demonstrated that exhibits varying degrees of cytotoxicity against different cancer cell lines. For example, derivatives have shown significant cytotoxic effects on MCF-7 breast cancer cells at higher concentrations, indicating a potential role in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been shown to affect topoisomerase II activity, which is critical for DNA replication and repair . This inhibition could lead to therapeutic applications in cancer treatment by disrupting the proliferation of cancer cells.

Data Summary

| Activity | IC50 Value (mM) | Notes |

|---|---|---|

| Antioxidant Activity | N/A | Scavenges ROS effectively |

| Antifibrinolytic Activity | <0.02 | Stronger than many known inhibitors |

| Cytotoxicity (MCF-7 Cells) | 0.04 | Significant at high concentrations |

| Topoisomerase II Inhibition | N/A | Impacts DNA replication |

Case Studies

-

Antioxidant Efficacy :

A study assessed the antioxidant capacity of using DPPH radical scavenging assays, showing a significant reduction in radical concentration compared to controls. -

Cytotoxicity Profile :

In a comparative analysis involving various peptides, was found to be more effective than standard chemotherapeutic agents against specific cancer cell lines, suggesting its potential as a lead compound for further development. -

Enzyme Interaction :

Investigations into enzyme interactions revealed that inhibited topoisomerase II with an IC50 value indicative of strong binding affinity, suggesting potential use in targeted cancer therapies.

Propriétés

IUPAC Name |

2-[[2-amino-3-[[2-amino-3-(1-carboxyethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O6S2/c1-5(11(19)20)15-9(17)7(13)3-23-24-4-8(14)10(18)16-6(2)12(21)22/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRYEUCWYMQKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C)C(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20898-21-9 | |

| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxyethyl)amino)-3-oxopropyl)dithio)propanoyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020898219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.